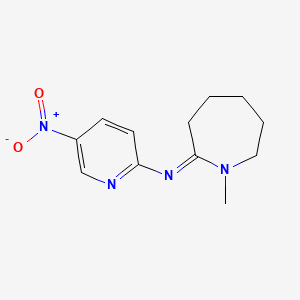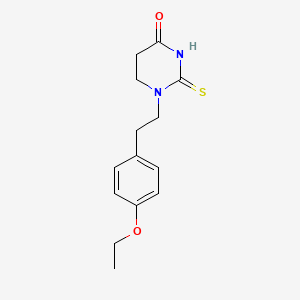
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide is a compound that belongs to the class of guanidinium salts. Guanidinium compounds are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide typically involves the reaction of 1-methylpyrrolidine with 4-guanidinobutyric acid in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include S-methylisothiourea and thiourea derivatives, which act as guanidylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide undergoes various chemical reactions, including:
Oxidation: The guanidinium group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the guanidinium group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of solvents like water or ethanol .
Major Products Formed
The major products formed from these reactions include urea derivatives, amines, and substituted guanidinium compounds. These products have diverse applications in chemical synthesis and biological research.
Wissenschaftliche Forschungsanwendungen
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidinium-containing compounds.
Wirkmechanismus
The mechanism of action of 1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidinium group can form strong hydrogen bonds with anionic sites on enzymes and proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the inhibition of cholinesterase enzymes, where the compound binds to the active site and prevents the hydrolysis of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Guanidinobutyric acid: A monocarboxylic acid with a similar guanidinium group, used in various biological applications.
Benzoylagmatine: A guanidinium compound with a benzoyl group, known for its biological activity.
cis-4-Guanidino-L-proline: A guanidinium derivative used as an influenza neuraminidase inhibitor.
Uniqueness
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide is unique due to its specific structure, which combines a guanidinium group with a pyrrolidinium ring. This unique structure enhances its binding affinity to molecular targets and its stability under various conditions, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
94982-14-6 |
|---|---|
Molekularformel |
C10H24I2N4 |
Molekulargewicht |
454.13 g/mol |
IUPAC-Name |
2-[4-(1-methylpyrrolidin-1-ium-1-yl)butyl]guanidine;iodide;hydroiodide |
InChI |
InChI=1S/C10H23N4.2HI/c1-14(8-4-5-9-14)7-3-2-6-13-10(11)12;;/h2-9H2,1H3,(H4,11,12,13);2*1H/q+1;;/p-1 |
InChI-Schlüssel |
MXILQRDGEAKPIV-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCC1)CCCCN=C(N)N.I.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide](/img/structure/B12724338.png)
![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)









